REACTION_CXSMILES
|
C([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])CC.CCN([CH2:16][CH3:17])CC.C(O[C:22](=[O:24])[CH3:23])(=O)C.Cl.[CH2:26](Cl)Cl>>[CH2:26]([CH2:23][C:22]([NH:6][C:5]1[CH:4]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:24])[CH2:16][CH3:17]
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Name
|
|
Quantity
|
8.91 g
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Type
|
reactant
|
Smiles
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C(CC)C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
10.9 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
Cl
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Type
|
CUSTOM
|
Details
|
to stir at room temp. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The acidic mixture was extracted with CH2Cl2 (2×30 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were sequentially washed with H2O (40 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a 1N NaOH solution (40 mL), H2O (40 mL) and a saturated NaCl solution (40 mL), dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting powder was purified by crystalization (EtOAc)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)CC(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.85 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |